B1576879 E07LKK

E07LKK

Cat. No.: B1576879
Attention: For research use only. Not for human or veterinary use.
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Description

E07LKK, chemically identified as (3-chloro-2-propyenyl)hydroxylamine hydrochloride (CAS No. 96992-71-1), is a synthetic compound categorized under hydroxylamine derivatives. It exhibits notable antibacterial activity against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli), positioning it as a candidate for antimicrobial research . The compound’s structure features a chlorinated allyl group bonded to a hydroxylamine moiety, which may contribute to its bioactivity through interactions with bacterial cell membranes or enzymatic pathways.

Properties

bioactivity

Antibacterial

sequence

LKLLKKL

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

To contextualize E07LKK’s properties, we compare it with structurally and functionally related compounds: E10KKL and E-1,2-Bis(4-hex-5-enyloxyphenyl)diazene .

Structural and Functional Comparison

Table 1: Key Properties of this compound and Analogous Compounds
Compound Name CAS Number Chemical Class Key Properties Antibacterial Activity
This compound 96992-71-1 Hydroxylamine hydrochloride Chlorinated allyl-hydroxylamine structure; soluble in polar solvents Active against S. aureus, E. coli
E10KKL N/A Synthetic peptide Constructed peptide sequence; likely targets bacterial protein synthesis Broad-spectrum antibacterial
E-1,2-Bis(4-hex-5-enyloxyphenyl)diazene N/A Diazene (azobenzene derivative) Photoactive crystal monomer; conjugated aromatic system with alkenyloxy chains Not explicitly reported
Key Findings :

Structural Diversity :

  • This compound’s chlorinated hydroxylamine structure contrasts sharply with E10KKL ’s peptide backbone and E-1,2-Bis...diazene ’s conjugated diazene system. These structural differences suggest divergent mechanisms of action. For instance, hydroxylamine derivatives like this compound may disrupt bacterial redox systems, whereas peptides like E10KKL could inhibit cell-wall synthesis .

Antibacterial Efficacy :

  • Both this compound and E10KKL demonstrate antibacterial activity, but this compound’s efficacy is specifically documented against S. aureus and E. coli. E10KKL’s activity is described as broad-spectrum, though target organisms are unspecified. The diazene compound lacks reported antimicrobial data, highlighting a gap in comparative studies .

Potential Applications: this compound’s solubility and specificity make it suitable for topical antimicrobial formulations. E10KKL’s peptide nature may favor systemic use, though stability in biological environments remains unaddressed. The diazene compound’s photoactivity suggests applications in optoelectronics rather than biomedicine .

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